molecular formula C16H23NO B14297831 1-(3-Phenyloxan-3-yl)piperidine CAS No. 112798-89-7

1-(3-Phenyloxan-3-yl)piperidine

Cat. No.: B14297831
CAS No.: 112798-89-7
M. Wt: 245.36 g/mol
InChI Key: QBDUXDBTMDXVBZ-UHFFFAOYSA-N
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Description

1-(3-Phenyloxan-3-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxane ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyloxan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with a phenyl-substituted oxirane under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst, followed by cyclization with phenyl-substituted oxiranes .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyloxan-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines .

Scientific Research Applications

1-(3-Phenyloxan-3-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenyloxan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenyloxan-3-yl)piperidine is unique due to the presence of both the piperidine and oxane rings, along with a phenyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

112798-89-7

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(3-phenyloxan-3-yl)piperidine

InChI

InChI=1S/C16H23NO/c1-3-8-15(9-4-1)16(10-7-13-18-14-16)17-11-5-2-6-12-17/h1,3-4,8-9H,2,5-7,10-14H2

InChI Key

QBDUXDBTMDXVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCCOC2)C3=CC=CC=C3

Origin of Product

United States

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